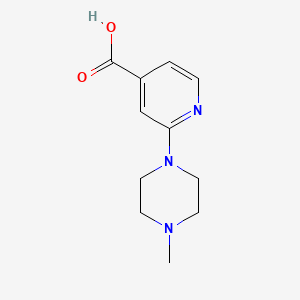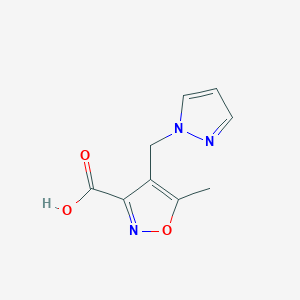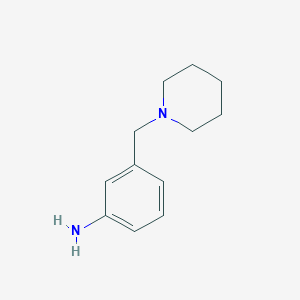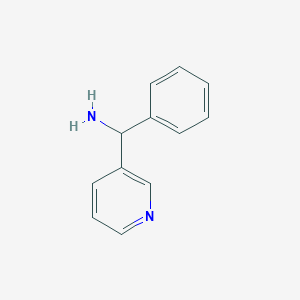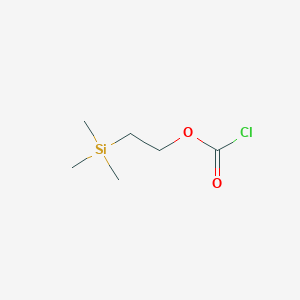
2-(三甲基硅基)乙基氯甲酸酯
描述
“2-(Trimethylsilyl)ethyl chloroformate” is a chemical compound with the CAS Number: 20160-60-5 . It has a molecular weight of 180.71 and is typically stored at temperatures around -10°C . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of “2-(Trimethylsilyl)ethyl chloroformate” involves the use of 2-trimethylsilylethanol . The synthesis process can be carried out in a single synthetic operation from commercially available cyclohexanone, 2-(trimethylsilyl)ethyl chloroformate, and methyl iodide (MeI) in good overall yield .Molecular Structure Analysis
The chemical formula of “2-(Trimethylsilyl)ethyl chloroformate” is C6H13ClO2Si . The structure can be represented by the SMILES notation: CSi©CCOC(=O)Cl .Chemical Reactions Analysis
“2-(Trimethylsilyl)ethyl chloroformate” is used as a reagent in the formation of 2-trimethylsilylethyl esters . It is an effective reagent for this purpose without the need for an exogenous promoter or catalyst, as the carboxylic acid substrate is acidic enough to promote ester formation without an additive .Physical And Chemical Properties Analysis
“2-(Trimethylsilyl)ethyl chloroformate” is a liquid at room temperature . It has a molecular weight of 180.71 and is typically stored at temperatures around -10°C .科学研究应用
Cleavage and Synthesis
- Organosilicon Compounds : 2-(Trimethylsilyl)ethyl chloroformate has been utilized in the cleavage of the silicon-carbon bond of 2-silylsubstituted pyridines. This cleavage facilitates the production of heterocyclic ketones, keto-acids, esters, and alcohols, providing a novel pathway in organosilicon chemistry (Pinkerton & Thames, 1970).
Reactions with Nucleophiles
- Synthetic Route to Ethyl 3-Substituted-Trans-2,3-Difluoro-2-Acrylates : The compound reacts with various trans-1-trimethylsilyl-1,2-difluoroalkenes, leading to the production of ethyl 3-substituted-trans-2,3-difluoro-2-acrylates. These acrylates further react with nucleophiles like hydrazine hydrate, amidines, and thiourea to yield 4-fluoropyrazole, 5-fluoropyrimidine, and 5-fluoro-2-uracil derivatives (Zhang & Lu, 2000).
Synthesis of Esters and Thioesters
- Conversion into Thioesters : 2-(Trimethylsilyl)ethyl sulfides, when treated with carboxylic acid chloride and AgBF4, yield thioesters. These thioesters are vital in organic synthesis, as they allow the sulfides to be used as sulfhydryl protective groups, demonstrating the compound’s versatility in synthetic chemistry (Grundberg, Andergran, & Nilsson, 1999).
Carboxyl Protecting Group
- Application in Synthesis of (−)-(S)-Curvularin : Used as a carboxyl protecting group in the synthesis of curvularin, a mold metabolite. The protecting group can be selectively removed with fluoride ions, demonstrating its efficacy in complex organic synthesis (Gerlach, 1977).
Application in Peptide Synthesis
- Suppression of Diketopiperazine Formation : Utilized in peptide synthesis for C-terminal protection. Its use significantly reduced the formation of diketopiperazine, an undesirable byproduct in peptide synthesis. Both the unsubstituted and methyl-substituted silyl esters of the compound could be deprotected under mild conditions (Borsuk et al., 2004).
Nucleoside Chemistry
- Selective Preparation of Thiocyanates : In nucleoside chemistry, the compound has been utilized for the selective preparation of thiocyanates. This showcases its importance in the synthesis of bioactive molecules and mechanism-based inhibitors (Chambert, Thomasson, & Décout, 2002).
These diverse applications highlight the importance of 2-(Trimethylsilyl)ethyl chloroformate in various branches of scientific research
Scientific Research Applications of 2-(Trimethylsilyl)ethyl Chloroformate
Organosilicon Chemistry
- Cleavage of Silicon-Carbon Bonds : The compound facilitates the cleavage of the silicon-carbon bond of 2-silylsubstituted pyridines, leading to the formation of heterocyclic ketones, keto-acids, esters, and alcohols. This process offers a novel pathway in organosilicon chemistry (Pinkerton & Thames, 1970).
Synthetic Chemistry
- Synthesis of Ethyl 3-Substituted-Trans-2,3-Difluoro-2-Acrylates : It reacts with trans-1-trimethylsilyl-1,2-difluoroalkenes to produce ethyl 3-substituted-trans-2,3-difluoro-2-acrylates. These products further react with various nucleophiles to yield compounds like 4-fluoropyrazole and 5-fluoropyrimidine (Zhang & Lu, 2000).
Sulfide Chemistry
- Conversion into Thioesters : The compound is effective in converting 2-(trimethylsilyl)ethyl sulfides into thioesters. This transformation is significant for using such sulfides as sulfhydryl protective groups in organic synthesis (Grundberg, Andergran, & Nilsson, 1999).
Carboxyl Protecting Group
- Synthesis of Curvularin : It serves as a carboxyl protecting group in the synthesis of curvularin, a mold metabolite. The selective removal of this group is facilitated using fluoride ions (Gerlach, 1977).
Peptide Synthesis
- C-terminal Protection : Its application in peptide synthesis for C-terminal protection has been explored, particularly in suppressing diketopiperazine formation, a common issue in peptide synthesis (Borsuk et al., 2004).
Nucleoside Chemistry
- Selective Preparation of Thiocyanates : Demonstrating its versatility, it has been used in the selective preparation of thiocyanates, which are essential in the synthesis of bioactive molecules and nucleosidic thiocyanates (Chambert, Thomasson, & Décout, 2002).
安全和危害
This compound is considered hazardous. It is highly flammable and may be corrosive to metals . It is harmful if swallowed, causes severe skin burns and eye damage, and is fatal if inhaled . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and keeping it away from heat/sparks/open flames/hot surfaces .
未来方向
As a reagent, “2-(Trimethylsilyl)ethyl chloroformate” has potential applications in the formation of 2-trimethylsilylethyl esters . Its use in palladium-catalyzed asymmetric allylic alkylation is being explored, yielding a variety of α-quaternary six- and seven-membered ketones and lactams . This suggests that it could have significant utility in complex fragment coupling .
属性
IUPAC Name |
2-trimethylsilylethyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO2Si/c1-10(2,3)5-4-9-6(7)8/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEQQLFQAPLTLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448018 | |
| Record name | 2-(TRIMETHYLSILYL)ETHYL CHLOROFORMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trimethylsilyl)ethyl chloroformate | |
CAS RN |
20160-60-5 | |
| Record name | 2-(TRIMETHYLSILYL)ETHYL CHLOROFORMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trimethylsilyl)ethyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

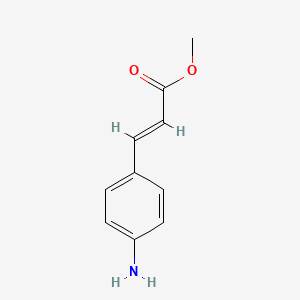
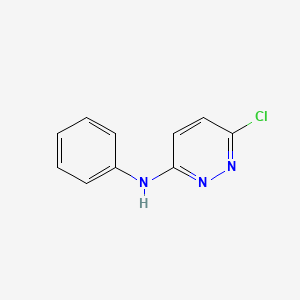
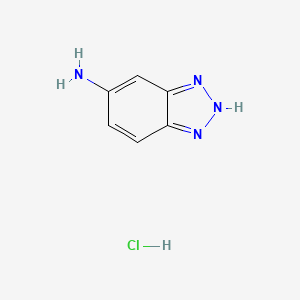
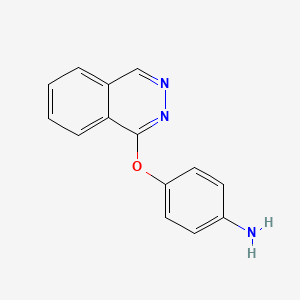
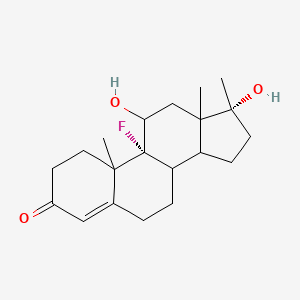
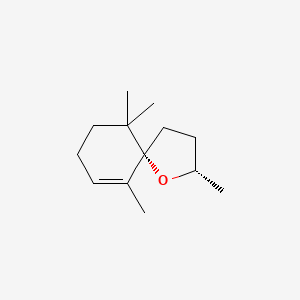
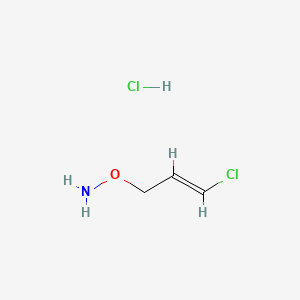
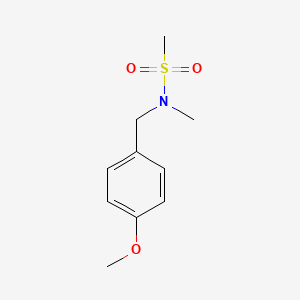
![4-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1366645.png)
![4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid](/img/structure/B1366646.png)
